Bromoform
Overview
Description
Bromoform, also known as tribromomethane, is an organic compound with the chemical formula CHBr₃. It is a colorless liquid at room temperature, with a high refractive index and density. This compound has a sweet odor similar to chloroform and is one of the four haloforms, the others being fluoroform, chloroform, and iodoform . It is primarily used as a laboratory reagent and is very slightly soluble in water but miscible with alcohol, benzene, chloroform, ether, petroleum ether, acetone, and oils .
Mechanism of Action
- In the renal tubules, it increases permeability, glomerular filtration rate, and inhibits sodium reabsorption in the proximal tubule .
- In the presence of 2-amino-2-methyl-1-propanol, bromoform suppresses antidiuretic hormone release in the posterior pituitary gland .
- It stabilizes the transition state of nucleophilic substitution reactions (such as SN2) by sharing charge between the electrophilic carbon of the carbonyl group and the adjacent α-carbon attached to the bromine atom .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Bromoform plays a significant role in biochemical reactions. It is involved in the production of reactive oxygen species (ROS) signaling, where hydrogen peroxide serves as a substrate for haloperoxidase enzymes . These enzymes participate in the construction of halogenated molecules, including this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It participates in haloperoxidase enzymology, where it catalyzes the conversion of halide anions to hypohalous acid . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound content in cultivated samples was almost 6-fold higher than in field-collected samples . This suggests that this compound has a certain degree of stability and may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Bromoform can be synthesized through several methods. One common laboratory method involves the reaction of acetone with sodium hypobromite, which is generated in situ from sodium hydroxide and bromine. This reaction is analogous to the haloform reaction used to produce chloroform . Industrially, this compound can be produced by the bromination of methane or acetone using bromine in the presence of a catalyst .
Chemical Reactions Analysis
Bromoform undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Addition Reactions: It can add to carbon-carbon and carbon-heteroatom multiple bonds, leading to the formation of brominated compounds.
Radical Reactions: This compound can undergo free radical reactions, such as atom transfer radical addition (ATRA) to alkenes.
Common reagents used in these reactions include protic bases, phase-transfer catalysts, and various metals like chromium, zinc, mercury, and copper . The major products formed from these reactions are brominated alkenes, cyclopropanes, and other brominated organic compounds .
Scientific Research Applications
Bromoform has several scientific research applications:
Comparison with Similar Compounds
Bromoform is part of the trihalomethane family, which includes fluoroform (CHF₃), chloroform (CHCl₃), and iodoform (CHI₃). Compared to its analogs, this compound has a higher density and boiling point . Its bromine atoms make it more reactive in certain chemical reactions compared to chloroform and fluoroform . The unique properties of this compound, such as its high density and reactivity, make it valuable in specific applications where other trihalomethanes may not be suitable .
Similar compounds include:
- Fluoroform (CHF₃)
- Chloroform (CHCl₃)
- Iodoform (CHI₃)
- Dibromomethane (CH₂Br₂)
- Tetrabromomethane (CBr₄)
Properties
IUPAC Name |
bromoform | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr3/c2-1(3)4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKBFYAXUHHXCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr3 | |
Record name | BROMOFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2656 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BROMOFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021374 | |
Record name | Bromoform | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromoform appears as a colorless liquid with a chloroform-like odor. Denser than water (density: 2.9 g / cm3 ) and slightly soluble in water. Hence sinks in water. Nonflammable. Toxic by ingestion, inhalation and skin absorption. A lachrymator. Used as a solvent and to make pharmaceuticals. Often stabilized with 1 to 3% ethanol., Colorless to yellow liquid with a chloroform-like odor; Note: A solid below 47 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to yellow liquid with a chloroform-like odor., Colorless to yellow liquid with a chloroform-like odor. [Note: A solid below 47 °F.] | |
Record name | BROMOFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2656 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bromoform | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/317 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | BROMOFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BROMOFORM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/576 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Bromoform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
301.1 °F at 760 mmHg (NTP, 1992), 149.2 °C, 149.5 °C, 301 °F | |
Record name | BROMOFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2656 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bromoform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BROMOFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BROMOFORM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/576 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Bromoform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 3,100 mg/L at 25 °C, Soluble in about 800 parts water, In water, 0.3 g/100 mL water at 30 °C, 0.1 g/100 g water at 20 °C, For more Solubility (Complete) data for Bromoform (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.1% | |
Record name | BROMOFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2656 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromoform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BROMOFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Bromoform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.8912 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.8788 g/cu cm at 25 °C, Relative density (water = 1): 2.9, 2.89 | |
Record name | BROMOFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2656 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromoform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BROMOFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BROMOFORM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/576 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Bromoform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), Relative vapor density (air = 1): 8.7, 8.7 | |
Record name | BROMOFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2656 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bromoform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BROMOFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BROMOFORM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/576 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5 mmHg at 68 °F ; 5.6 mmHg at 77 °F (NTP, 1992), 5.4 [mmHg], 5.4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |
Record name | BROMOFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2656 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bromoform | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/317 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Bromoform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BROMOFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BROMOFORM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/576 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Bromoform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
The GABA(A) receptor is an important target for a variety of general anesthetics, including halogenated ethers such as isoflurane and halogenated ethers such as chloroform. Bromoform is a halogenated alkane that exhibits anesthetic properties and has been shown by X-ray crystallography to bind to model anesthetic targets. In this study we report the ability of bromoform to potentiate GABA-induced current in recombinant GABA(A) receptors composed of alpha(1)beta(2)gamma(2s) subunits. Recent studies have shown that specific point mutations in the transmembrane (TM) region of the GABA(A) receptor alpha-subunit can selectively abolish the modulatory activity of specific general anesthetics, and that molecular volume is a key determinant of anesthetic activity. The action of bromoform was examined in a series of mutant receptors and compared with the activity profiles of three other volatile anesthetics. The pharmacological profile of bromoform at the mutant receptors used in this study was similar to that seen with halothane, and distinct from that observed for isoflurane and chloroform. The molecular volume of bromoform is closest to that of halothane, and therefore our data are consistent with the idea that molecular volume is an important determinant of inhaled anesthetic activity at the GABA(A) receptor. | |
Record name | Bromoform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless heavy liquid, Colorless to yellow liquid [Note: A solid below 47 degrees F] | |
CAS No. |
75-25-2, 4471-18-5 | |
Record name | BROMOFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2656 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromoform | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-25-2 | |
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Record name | Bromoform [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribromomethyl radical | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromoform | |
Source | DrugBank | |
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Record name | Bromoform | |
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Record name | Methane, tribromo- | |
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Record name | Bromoform | |
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Record name | Bromoform | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.777 | |
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Record name | BROMOFORM | |
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Record name | Bromoform | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |
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Record name | BROMOFORM | |
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Record name | BROMOFORM | |
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URL | https://www.osha.gov/chemicaldata/576 | |
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Record name | Methane, tribromo- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/PB557300.html | |
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Melting Point |
48 °F (NTP, 1992), 8.69 °C, 8.3 °C, 47 °F | |
Record name | BROMOFORM | |
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Record name | Bromoform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BROMOFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BROMOFORM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/576 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Bromoform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |
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Q1: What is the molecular formula, weight, and spectroscopic data of bromoform?
A1: this compound (Tribromomethane) has the molecular formula CHBr3. Its molecular weight is 252.73 g/mol. Spectroscopically, this compound exhibits characteristic peaks in various techniques:
- NMR: A singlet peak in the proton NMR spectrum around 6.5 ppm (relative to TMS) is indicative of the single hydrogen atom in this compound [].
Q2: How does the structure of this compound contribute to its physicochemical properties?
A2: this compound's tetrahedral structure, with three bulky bromine atoms surrounding a central carbon atom, significantly influences its properties:
- High Density: The presence of three bromine atoms contributes to its significantly high density (2.89 g/cm3) [].
- Solubility: this compound exhibits limited solubility in water (approximately 3.2 g/L at 25°C) but is readily soluble in organic solvents like ethanol and benzene [, ].
Q3: How does this compound interact with other molecules?
A3: The interaction of this compound with other molecules is primarily governed by its polarity and the ability of the bromine atoms to participate in halogen bonding and charge-transfer interactions:
- π-complex Formation: Studies using proton magnetic resonance spectroscopy indicate that this compound can engage in weak interactions with aromatic systems like benzene, forming 1:1 complexes where the this compound proton aligns with the six-fold axis of the benzene ring []. This interaction leads to a shielding effect on the this compound proton, causing an upfield shift in the NMR spectrum.
- Hydrogen Bonding: While not a strong hydrogen bond donor, the presence of electronegative bromine atoms makes the this compound hydrogen slightly acidic. This allows it to interact weakly with electron-rich species. Research suggests a stronger interaction between this compound and benzene compared to chloroform and benzene, indicating a role for bromine atoms in this interaction [].
Q4: What is the impact of this compound on biological systems?
A4: this compound exhibits biological activity, primarily attributed to its interaction with enzymes and impact on metabolic pathways:
- Methane Inhibition: Research suggests that this compound is a potent inhibitor of methanogenesis, a process contributing to methane emissions from ruminant livestock. Specifically, this compound targets methanogens in the rumen, reducing their population and consequently inhibiting methane production [, ].
- Haloperoxidase Substrate: this compound can be produced by haloperoxidase enzymes found in marine algae. These enzymes utilize hydrogen peroxide to oxidize bromide ions to hypobromous acid, which subsequently reacts with organic substrates to generate brominated compounds, including this compound [, ].
Q5: What are the environmental concerns associated with this compound?
A5: this compound is a volatile organic compound that contributes to ozone depletion:
- Ozone Depletion: Upon release into the atmosphere, this compound undergoes photolysis by ultraviolet radiation, generating bromine radicals. These radicals catalytically destroy ozone in the troposphere and stratosphere, contributing to ozone depletion, similar to the effects of man-made chlorofluorocarbons [, , ].
- Biogenic Emissions: Marine algae, particularly seaweeds, are considered the primary natural source of this compound in the environment. Their production of this compound is influenced by factors like nutrient availability and light exposure [].
Q6: What analytical methods are employed to study this compound?
A6: A variety of analytical techniques are utilized for the detection, quantification, and characterization of this compound:
- Gas Chromatography: Gas chromatography coupled with electron capture detection (GC-ECD) is a highly sensitive method commonly used for the analysis of this compound in environmental samples, particularly air and water samples [, ].
- Mass Spectrometry: Coupling GC with mass spectrometry (GC-MS) enables both the identification and quantification of this compound and its metabolites in complex matrices [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides structural information about this compound and is used to study its interactions with other molecules in solution [].
Q7: What are the future research directions for this compound?
A7: Ongoing research continues to explore the potential applications of this compound while addressing the associated environmental concerns:
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